Adenylate Kinase Inhibition vs. Ap4A
In a direct comparative study of human serum nucleotide-converting enzymes, Ap5A demonstrated significantly higher potency as an adenylate kinase inhibitor compared to its closest analog, Ap4A. The pIC50 value for Ap5A was 6.31 ± 0.03, while the pIC50 for Ap4A was 4.67 ± 0.03 [1]. This translates to an IC50 for Ap5A that is approximately 45-fold lower (0.49 nM vs. 21.4 nM), establishing Ap5A as the far superior tool for experiments requiring complete and specific blockade of adenylate kinase activity.
| Evidence Dimension | Inhibition of serum adenylate kinase activity (pIC50 and IC50) |
|---|---|
| Target Compound Data | pIC50 = 6.31 ± 0.03 (IC50 ≈ 0.49 nM) |
| Comparator Or Baseline | Diadenosine tetraphosphate (Ap4A): pIC50 = 4.67 ± 0.03 (IC50 ≈ 21.4 nM) |
| Quantified Difference | Ap5A pIC50 is 1.64 units higher; IC50 is ~45-fold lower than Ap4A. |
| Conditions | Radiochemical TLC analysis of ATP-induced conversion of [3H]AMP in human serum. |
Why This Matters
For researchers studying nucleotide interconversion or requiring a validated inhibitor of adenylate kinase to prevent experimental artifacts, Ap5A provides a level of potency unattainable with Ap4A, allowing for lower working concentrations and reduced off-target effects.
- [1] Yegutkin GG, Jankowski J, Jalkanen S, Günthner T, Zidek W, Jankowski V. Dinucleotide polyphosphates contribute to purinergic signalling via inhibition of adenylate kinase activity. Biosci Rep. 2008;28(4):189-194. View Source
